molecular formula C10H12N4O5 B1671953 Inosine CAS No. 58-63-9

Inosine

Cat. No. B1671953
CAS RN: 58-63-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-KQYNXXCUSA-N
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Description

Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules . Inosine is commonly found in tRNAs and is essential for proper translation of the genetic code in wobble base pairs .


Synthesis Analysis

Inosine is formed when hypoxanthine is attached to a ribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond . It is a degradation product of adenosine . Inosine is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions .


Molecular Structure Analysis

The molecular formula of Inosine is C10H12N4O5 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . The average mass is 268.226 Da and the monoisotopic mass is 268.080780 Da .


Chemical Reactions Analysis

Inosine is a key player in several chemical reactions. For instance, it is involved in the RNA editing of adenosines to inosines, which contributes to a wide range of biological processes by regulating gene expression post-transcriptionally . Inosine is also an intermediate in a chain of purine nucleotide reactions required for muscle movements .


Physical And Chemical Properties Analysis

Inosine has a molar mass of 268.229 g·mol−1 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . It is a degradation product of adenosine .

Scientific Research Applications

  • Aquaculture Nutrition and Health : Inosine and inosine monophosphate (IMP) have been studied for their effects on the growth, immune response, stress resistance, and gut morphology of aquatic species like juvenile red sea bream. They are seen as potential functional nutrients, enhancing growth performance, immune responses, and stress resistance, as well as improving intestinal health conditions in marine fish (Hossain et al., 2016).

  • Neuroprotection and Spinal Cord Injury : Inosine has demonstrated potential protective effects on spinal cord secondary degeneration in rat models. It was found to reduce the volume of spinal cord degenerative areas and the number of apoptotic cells following injury (Liu et al., 2006).

  • Diabetes Management : Inosine shows promise in influencing anti-inflammatory effects and affecting the development of type 1 diabetes in murine models. It was found to reduce the incidence of diabetes, decrease pancreatic leukocyte infiltration, and modulate oxidative stress and cytokine profiles (Mabley et al., 2003).

  • Genetic Research and RNA Editing : Inosine plays a crucial role in modulating gene expression at the post-transcriptional level. It is a significant RNA modification in the human transcriptome, involved in A-to-I editing in double-stranded regions of RNA (Sakurai et al., 2014).

  • Anti-inflammatory Effects : In human monocytes, neutrophils, and epithelial cells, inosine has shown immunomodulatory and anti-inflammatory effects. It suppresses activation and production of pro-inflammatory mediators (Marton et al., 2001).

  • Immunotherapy Enhancement : Inosine, as a microbiome-derived metabolite, can enhance the efficacy of checkpoint blockade immunotherapy. It activates antitumor T cells and modulates the immune response in cancer treatment (Mager et al., 2020).

  • Sepsis Treatment : Inosine has shown efficacy in reducing systemic inflammation and improving survival in septic shock models. It influences various biomarkers and biochemical pathways, reducing organ damage and improving vascular reactivity (Liaudet et al., 2001).

  • Neurological Disorders : Research has indicated that inosine may have benefits in treating multiple sclerosis. It was observed to correlate with decreased neurologic disability and a reduction in active lesions on MRI (Markowitz et al., 2009).

  • Plant Growth Promotion : Inosine has been found to improve the growth of various plants, particularly enhancing root growth. This effect was observed in plants like rice, tomato, and sunflower (Tokuhisa et al., 2010).

  • Liver Protection : Inosine has hepatoprotective properties, reducing inflammation and liver damage in models of acute liver injury. It modulates the TLR4/NF-κB signaling pathway and alters the intestinal microbiota structure (Guo et al., 2021).

  • Memory and Cognitive Function : Studies have shown that inosine can protect against memory impairment and decrease oxidative stress and neuroinflammation, particularly in aged animal models. It potentially improves neuronal survival and has antioxidant effects (Ruhal & Dhingra, 2018).

Safety And Hazards

Taking inosine can cause high levels of a chemical called uric acid in the blood and urine . This might cause kidney or bladder stones in some people . Inosine is possibly safe when taken by mouth .

Future Directions

Inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states . A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1
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InChI Key

UGQMRVRMYYASKQ-KQYNXXCUSA-N
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Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
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Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
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Molecular Formula

C10H12N4O5
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DSSTOX Substance ID

DTXSID2045993
Record name Inosine
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Molecular Weight

268.23 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Inosine
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Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4), 15.8 mg/mL
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Mechanism of Action

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine.
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Product Name

Inosine

CAS RN

58-63-9
Record name Inosine
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Record name Inosine [INN:JAN]
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Record name Inosine
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Melting Point

218 °C
Record name Inosine
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Record name Inosine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164,000
Citations
S Srinivasan, AG Torres, L Ribas de Pouplana - Genes, 2021 - mdpi.com
… Molecular inosine can be readily detected and quantified using standard biochemical methods that mostly rely on conversion of inosine into hypoxanthine. Detection of inosine within …
Number of citations: 57 www.mdpi.com
G Haskó, MV Sitkovsky, C Szabo - Trends in pharmacological sciences, 2004 - cell.com
… that involves the intracellular uptake of adenosine and conversion to inosine. … of inosine in regulating cell functions (Box 1) . We give special emphasis to the question of how inosine …
Number of citations: 339 www.cell.com
I Alseth, B Dalhus, M Bjørås - Current opinion in genetics & development, 2014 - Elsevier
… Adenosine is deaminated to inosine which is miscoding and preferentially base pairs with … in recognition and removal of inosine. However, in RNA, inosine is an essential modification …
Number of citations: 137 www.sciencedirect.com
R Zhang, G Evans, FJ Rotella, EM Westbrook… - Biochemistry, 1999 - ACS Publications
IMP dehydrogenase (IMPDH) is an essential enzyme that catalyzes the first step unique to GTP synthesis. To provide a basis for the evaluation of IMPDH inhibitors as antimicrobial …
Number of citations: 244 pubs.acs.org
MD Sintchak, E Nimmesgern - Immunopharmacology, 2000 - Elsevier
The enzyme IMPDH is a homotetramer of ∼55 kDa subunits and consists of a (β/α) 8 barrel core domain and a smaller subdomain. The active site has binding pockets for the two …
Number of citations: 272 www.sciencedirect.com
CE Markowitz, S Spitsin, V Zimmerman… - The Journal of …, 2009 - liebertpub.com
… inosine in patients with relapsing–remitting multiple sclerosis (RRMS). The secondary objectives are to assess the effects of inosine … Design: Oral administration of inosine was used to …
Number of citations: 121 www.liebertpub.com
AP Gerber, W Keller - Science, 1999 - science.org
Several transfer RNAs (tRNAs) contain inosine (I) at the first position of their anticodon (position 34); this modification is thought to enlarge the codon recognition capacity during protein …
Number of citations: 376 www.science.org
G Haskó, DG Kuhel, ZH Németh, JG Mabley… - The Journal of …, 2000 - journals.aai.org
… inosine can affect inflammatory/immune processes. In immunostimulated macrophages and spleen cells, inosine … The effect of inosine did not require cellular uptake by nucleoside …
Number of citations: 363 journals.aai.org
S Sumi, AM Marinaki, M Arenas, L Fairbanks… - Human genetics, 2002 - Springer
Inosine triphosphate pyrophosphohydrolase (ITPase) deficiency is a common inherited condition characterized by the abnormal accumulation of inosine triphosphate (ITP) in …
Number of citations: 297 link.springer.com
DP Morse, BL Bass - Biochemistry, 1997 - ACS Publications
… that inosine was present within endogenous RNAs, we sought to develop a method to specifically cleave RNA at inosine. We reasoned that if endogenous RNAs do contain inosine, …
Number of citations: 133 pubs.acs.org

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